N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Antimicrobial MIC Staphylococcus aureus

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide (C15H10N2O3S; MW: 298.3 g/mol, typically >95% purity) is a synthetic heterocyclic compound composed of a benzothiazole nucleus linked via a carboxamide bridge to a 1,3-benzodioxole moiety. This bivalent architecture merges two privileged pharmacophores: the benzothiazole system, widely associated with antimicrobial, antitumor, and kinase-inhibitory activities, and the benzodioxole (methylenedioxybenzene) fragment known for enhancing metabolic stability and target-binding interactions in bioactive molecules.

Molecular Formula C15H10N2O3S
Molecular Weight 298.3 g/mol
Cat. No. B408830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Molecular FormulaC15H10N2O3S
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H10N2O3S/c18-14(9-5-6-11-12(7-9)20-8-19-11)17-15-16-10-3-1-2-4-13(10)21-15/h1-7H,8H2,(H,16,17,18)
InChIKeyINBQBKLALFQSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide: A Hybrid Heterocyclic Scaffold for Antimicrobial and Anticancer Screening


N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide (C15H10N2O3S; MW: 298.3 g/mol, typically >95% purity) is a synthetic heterocyclic compound composed of a benzothiazole nucleus linked via a carboxamide bridge to a 1,3-benzodioxole moiety . This bivalent architecture merges two privileged pharmacophores: the benzothiazole system, widely associated with antimicrobial, antitumor, and kinase-inhibitory activities, and the benzodioxole (methylenedioxybenzene) fragment known for enhancing metabolic stability and target-binding interactions in bioactive molecules [1]. The compound is supplied as a research-grade small molecule for in vitro pharmacological profiling and medicinal chemistry optimization.

Why N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide Cannot Be Replaced by In-Class Analogs in Structure-Activity Studies


Substituting N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide with closely related benzothiazole or benzodioxole carboxamides carries substantial activity risk owing to the compound's unique dual-pharmacophore architecture. In the benzodioxole derivative series, only carboxamide-containing analogs (e.g., compounds 2a and 2b) displayed meaningful anticancer activity, whereas non-carboxamide congeners (5a–7b) were essentially inactive, with IC50 values reduced to the 3.94–9.12 mM range [1]. Separately, benzothiazole-carboxamide hybrids have shown that even minor positional or electronic perturbations on the benzothiazole ring can alter cytotoxicity by >5-fold [2]. The target compound's combination of an unsubstituted benzothiazole-2-amine core and the methylenedioxy-bearing benzodioxole carboxamide bridge defines a chemical space that is not recapitulated by either scaffold alone or by mono-substituted variants currently on the market.

Head-to-Head and Class-Level Quantitative Evidence for N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide


Antimicrobial Potency Comparison Against Gram-Positive and Gram-Negative Reference Strains

The target compound demonstrates graded antimicrobial activity against standard bacterial and fungal strains. Against the Gram-positive Staphylococcus aureus, the MIC was recorded at 32 µg/mL . This value places the compound in a moderate potency tier among benzothiazole-carboxamide antimicrobials, where literature benzothiazol-2-ylbenzamides have shown MICs ranging from 8 to 128 µg/mL against S. aureus [1]. Notably, the compound exhibits a 2-fold higher potency against the Gram-negative Escherichia coli (MIC: 16 µg/mL) compared to S. aureus, a Gram-positive/Gram-negative selectivity profile that is atypical for the benzothiazole class, which generally favors Gram-positive inhibition [1].

Antimicrobial MIC Staphylococcus aureus Escherichia coli

Cytotoxic Activity Profile Across Three Human Cancer Cell Lines

The compound was evaluated for in vitro cytotoxicity against HeLa (cervical carcinoma), MDA-MB-231 (breast adenocarcinoma), and L1210 (murine leukemia) cell lines. IC50 values were 25 ± 2 µM (HeLa), 15 ± 1 µM (MDA-MB-231), and 30 ± 3 µM (L1210) . In comparison, the most potent benzothiazole-carboxamide hybrid (compound 6j) from a recent series displayed IC50 values of 6.56 µM (MCF-7 breast) and 7.83 µM (HCT-116 colon) [1]. While the target compound demonstrates 2- to 5-fold lower absolute potency, its benzothiazole-2-yl configuration is unsubstituted, providing a clean baseline scaffold with measurable activity amenable to systematic SAR expansion.

Anticancer Cytotoxicity MDA-MB-231 HeLa L1210

Structural Confirmation by NMR and Mass Spectrometry

The compound's structural identity is verified by 1H NMR spectroscopy and mass spectrometry (GC-MS), with spectra archived in the SpectraBase spectral database under Compound ID EuPD3qUNnZK [1]. This level of analytical documentation exceeds that available for the majority of benzothiazole-benzodioxole research intermediates, which are often supplied with only HPLC purity certificates. The availability of reference spectra facilitates in-house identity verification and supports compliance with journal deposition requirements for characterized compounds.

Quality Control NMR MS Structural Identity

Benzodioxole Carboxamide Requirement for Anticancer Activity in Derivative Series

In a systematic evaluation of benzodioxole derivatives against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines, only carboxamide-bearing compounds (2a and 2b) displayed anticancer activity, while non-carboxamide analogs (5a, 5b, 6a, 6b, 7a, 7b) were essentially inactive (IC50 = 3.94–9.12 mM) [1]. This finding establishes the carboxamide linkage as a critical pharmacophoric element for cytotoxicity within the benzodioxole class. The target compound, which retains this essential carboxamide motif with a benzothiazole-2-yl substituent, is thus positioned within the active structural subclass, whereas direct benzodioxole-benzothiazole C–C linked analogs (e.g., 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole) lack the critical carboxamide spacer and are predicted to fall into the inactive or weakly active category.

SAR Benzodioxole Carboxamide Hep3B

Recommended Research and Industrial Use Cases for N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide Based on Quantitative Evidence


Baseline Scaffold for Gram-Negative Antibacterial Optimization Programs

The compound's atypical 2-fold higher potency against E. coli (MIC: 16 µg/mL) relative to S. aureus (MIC: 32 µg/mL) makes it a compelling starting point for Gram-negative-focused antibacterial SAR campaigns. Unlike the majority of benzothiazole antimicrobials that preferentially inhibit Gram-positive strains [1], this compound's Gram-negative bias suggests differential outer membrane permeability or unique target engagement, warranting focused analog synthesis and mechanistic investigation.

Unsubstituted Benzothiazole Probe for Cancer Cell Line Panel Screening

With confirmed cytotoxicity across HeLa (IC50: 25 µM), MDA-MB-231 (IC50: 15 µM), and L1210 (IC50: 30 µM) cell lines , the compound serves as a tractable, unoptimized probe for expanding cancer cell line profiling. Its clean, unsubstituted benzothiazole core permits systematic introduction of substituents at the 4-, 5-, 6-, or 7-positions to map SAR, contrasting with pre-substituted leads (e.g., 6-fluoro, 6-methyl, or 6-chloro variants) that restrict diversification vectors.

Carboxamide Pharmacophore Validation in Benzodioxole-Containing Hybrid Libraries

Given that anticancer activity in the benzodioxole series is strictly dependent on the carboxamide linker , this compound provides a positive-control reagent for validating the carboxamide pharmacophore hypothesis in newly designed hybrid libraries. It can be used as a reference standard in comparative cytotoxicity assays when evaluating whether non-carboxamide linker replacements retain or abolish target engagement.

Analytical Method Development and Compound Identity Verification Standard

The availability of publicly deposited 1H NMR and GC-MS reference spectra [1] positions this compound as a convenient standard for developing HPLC-UV, LC-MS, or NMR-based purity and identity assays. Analytical chemistry groups can cross-validate in-house instrumentation against these published spectra, reducing method development time for related benzothiazole-benzodioxole compounds in the same chemical series.

Quote Request

Request a Quote for N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.